REACTION_SMILES
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[CH3:54][c:55]1[cH:56][cH:57][cH:58][cH:59][cH:60]1.[O:40]=[C:41]([O:42][CH:43]([CH3:44])[CH3:45])[N:46]=[N:47][C:48]([O:49][CH:50]([CH3:51])[CH3:52])=[O:53].[OH:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1.[c:21]1([P:22]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:29]2[cH:30][cH:31][cH:32][cH:33][cH:34]2)[cH:35][cH:36][cH:37][cH:38][cH:39]1.[n:9]1[cH:10][n:11][c:12]2[n:13]1[c:14]([CH:18]([CH3:19])[OH:20])[cH:15][cH:16][n:17]2>>[O:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1)[CH:18]([c:14]1[n:13]2[n:9][cH:10][n:11][c:12]2[n:17][cH:16][cH:15]1)[CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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CC(O)c1ccnc2ncnn12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1ccnc2ncnn12
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Name
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Type
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product
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Smiles
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CC(Oc1ccc(Cl)cc1)c1ccnc2ncnn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |